(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone
Overview
Description
(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone typically involves the reaction of 2-chloro-nicotinic acid with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane . The general reaction conditions include:
Temperature: Room temperature
Solvent: Dichloromethane
Base: Triethylamine
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline ring.
Reduction: Reducing agents such as sodium borohydride can reduce the quinoline ring.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the quinoline ring structure.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
The potential medicinal applications of this compound include its use as a precursor for the synthesis of pharmaceuticals. Quinoline derivatives are known for their therapeutic properties, including antimalarial and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The chlorine-substituted pyridine ring and the quinoline ring system can interact with various biological molecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine share the quinoline ring system and have similar biological activities.
Pyridine Derivatives: Compounds such as nicotinic acid and its derivatives also feature the pyridine ring and exhibit similar chemical reactivity.
Uniqueness
What sets (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone apart is the combination of the chlorine-substituted pyridine ring with the quinoline ring system
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-12(7-3-9-17-14)15(19)18-10-4-6-11-5-1-2-8-13(11)18/h1-3,5,7-9H,4,6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWNACRXXWDGLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(N=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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